molecular formula C6H7N5O2 B8005251 7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B8005251
M. Wt: 181.15 g/mol
InChI Key: ZQWROVIRLGDUBL-UHFFFAOYSA-N
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Description

The compound identified as “7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous chemicals. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications could be explored based on its chemical properties.

    Industry: 7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one might be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be identified based on structural and functional similarities. These include other chemical entities with comparable functional groups or molecular frameworks.

Uniqueness

This compound may possess unique properties that distinguish it from similar compounds. These could include specific reactivity, stability, or biological activity that make it particularly valuable for certain applications.

Conclusion

This compound is a compound with diverse potential applications in scientific research and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its utility and guide further studies to explore its full potential.

Properties

IUPAC Name

7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c7-3-1-5(13)9-6-8-4(2-12)10-11(3)6/h1,12H,2,7H2,(H,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWROVIRLGDUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC1=O)N=C(N2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N2C(=NC1=O)N=C(N2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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